
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) is a chemical compound that belongs to the class of pyrimidinylpiperazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a trifluoroacetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
化学反应分析
Types of Reactions
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced piperazine compounds.
科学研究应用
2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of various biologically active molecules, including potential drug candidates.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
作用机制
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter levels and influence various physiological processes.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidinylpiperazine derivatives such as:
Buspirone: An anxiolytic agent.
Dasatinib: An anticancer agent.
Eptapirone: An anxiolytic agent.
Gepirone: An anxiolytic agent.
Ipsapirone: An anxiolytic agent.
Piribedil: An antiparkinsonian agent.
Revospirone: An anxiolytic agent.
Tandospirone: An anxiolytic agent.
Tirilazad: A neuroprotective agent.
Umespirone: An anxiolytic agent.
Zalospirone: An anxiolytic agent.
Uniqueness
What sets 2-Methyl-5-(piperazin-1-yl)pyrimidine bis(2,2,2-trifluoroacetate) apart from these similar compounds is its unique trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C13H16F6N4O4 |
|---|---|
分子量 |
406.28 g/mol |
IUPAC 名称 |
2-methyl-5-piperazin-1-ylpyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N4.2C2HF3O2/c1-8-11-6-9(7-12-8)13-4-2-10-3-5-13;2*3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;2*(H,6,7) |
InChI 键 |
YZGVYGOEMWQOKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=N1)N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


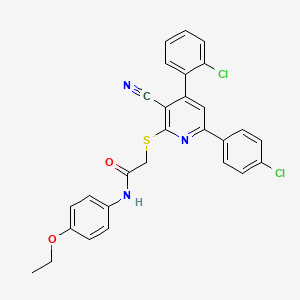


![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)

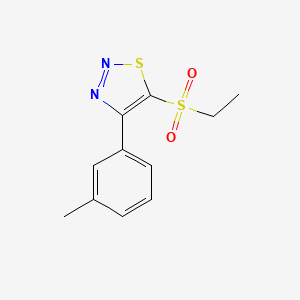
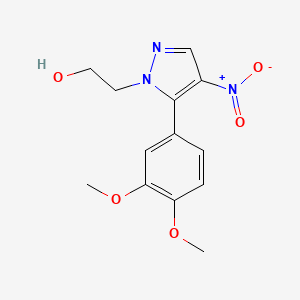
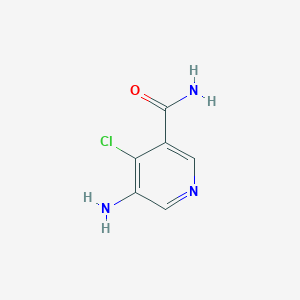
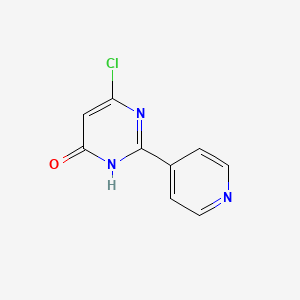
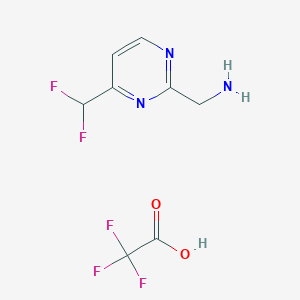

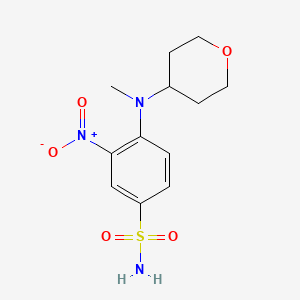

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
